麦角固醇一水合物

描述

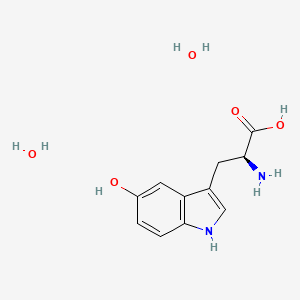

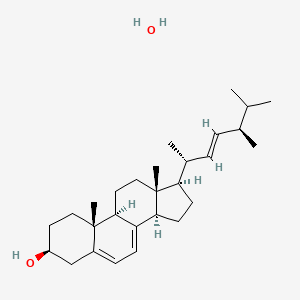

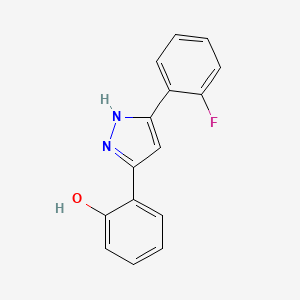

Ergosterol, also known as provitamin D2, is a member of the steroid family. It is mainly found in some plants and mushrooms and is chemically related to cholesterol . As a major sterol in fungi, it acts as a general elicitor in plants and causes changes in membrane potential, production of reactive oxygen species, and modification of H+ fluxes . Ergosterol is an essential component of the fungal cell membrane and is not only essential for fungal growth and development but also very important for adaptation to stress in fungi .

Synthesis Analysis

The biosynthesis of ergosterol can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis . Excessive sterols can be subsequently stored in lipid droplets or secreted into the extracellular milieu by esterification or acetylation to avoid toxic effects .Molecular Structure Analysis

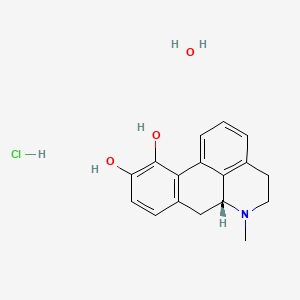

Ergosterol has a molecular formula of C28H44O . It consists of two double bonds in the sterol ring structure . After photolysis and thermal rearrangement, ergosterol is converted to vitamin D2 .Chemical Reactions Analysis

The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis .科学研究应用

探测膜胆固醇分布和胆固醇-蛋白质相互作用: 与麦角固醇一水合物密切相关的脱氢麦角固醇用于研究膜胆固醇分布和胆固醇-蛋白质相互作用。这是由于其荧光特性,它在结晶时增强,允许使用光谱学和成像显微镜进行高灵敏度监测。这项研究对理解活细胞中的胆固醇转运和相互作用具有重要意义 (McIntosh 等,2008).

估计草籽中的真菌生物量: 麦角固醇用作土壤和植物-真菌组织样品中真菌生物量估计的标记。研究表明,草籽中的麦角固醇含量与内生菌含量密切相关,表明其在诊断和研究应用中对评估农业环境中真菌的存在具有实用性 (Richardson 和 Logendra,1997).

增强口服生物利用度和抗糖尿病作用: 已对装载麦角固醇的纳米结构脂质载体 (ERG-NLC) 进行了研究,以提高麦角固醇的溶解度、口服生物利用度和治疗功效。这与治疗糖尿病肾病尤为相关,因为麦角固醇可以通过抑制系膜细胞增殖和细胞外基质积累来改善这种情况 (董、伊克巴尔和赵,2020).

抗真菌药物的靶标和理解耐药性: 真菌(如烟曲霉)中的麦角固醇生物合成对它们的生长至关重要,并且是许多抗真菌药物的主要靶标。了解麦角固醇生物合成途径是提高抗真菌功效和预防耐药性的关键 (阿尔卡扎-福利和梅拉多,2013).

用于食品、饲料和制药工业: 麦角固醇在酵母、霉菌和某些植物中发挥着重要的生理作用。它作为各种工业中的原材料广泛使用,促进了对其生物合成途径、提取方法和高产菌株开发的研究 (龙虎,2014).

建筑材料中真菌污染的指标: 麦角固醇作为真菌生物量的特定指标,有助于确定和评估潮湿建筑材料上的霉菌生长。此应用在环境健康研究中尤为重要 (希佩林和吕加默,2004).

酵母中麦角固醇生物合成的调控: 麦角固醇对于真菌细胞膜功能至关重要。对酿酒酵母的研究有助于理解麦角固醇合成的调控,这对食品和制药工业中的抗真菌治疗和应用具有重要意义 (约达和普伊格,2020).

食品谷物中麦角固醇的筛选: 已经开发出一种快速而特异的方法来筛选麦角固醇,这是谷物中真菌污染的标记。这种方法对食品工业很重要,特别是在确保食品安全和质量方面 (劳等人,1989).

作用机制

Ergosterol is an essential component of fungal cell membranes that determines the fluidity, permeability, and activity of membrane-associated proteins . Because many fungi and protozoa cannot survive without ergosterol, the enzymes that synthesize it have become important targets for drug discovery .

未来方向

Ergosterol is an important pharmaceutical precursor for the production of liposoluble vitamin D2 and sterol drugs . The study of sterol metabolism and its regulation is highly relevant due to its wide applications in antifungal treatments, as well as in food and pharmaceutical industries . In recent years, great progress has been made in understanding ergosterol biosynthesis and its regulation .

属性

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O.H2O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6;/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3;1H2/b8-7+;/t19-,20+,22-,24+,25-,26-,27-,28+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBJPWSNXFEUGJ-ZSIKXFQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,6,7-Tetrahydropyrano[3,4-D]imidazole](/img/structure/B8022504.png)

![Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinexcarbonyl]](/img/structure/B8022527.png)

![N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide;hydrate](/img/structure/B8022538.png)

![3-Pyrrolidin-3-yl-5-trifluoromethyl-[1,2,4]oxadiazole](/img/structure/B8022555.png)

![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine](/img/structure/B8022568.png)